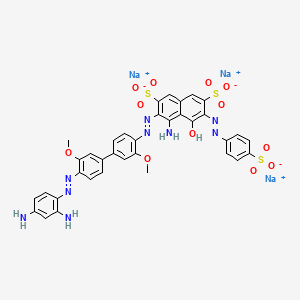

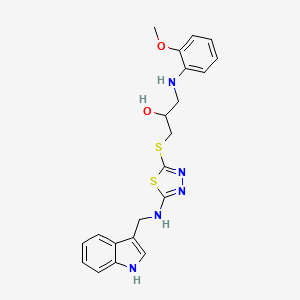

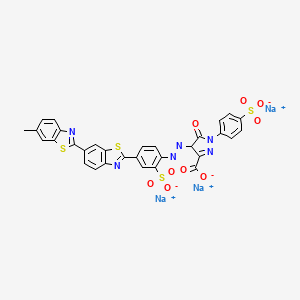

Trisodium 4,5-dihydro-4-((4-(6-methyl(2,6'-bibenzothiazol)-2'-yl)-2-sulphonatophenyl)azo)-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

EINECS 288-041-2, también conocido como 2,4,6-trinitrotolueno, es un compuesto químico ampliamente reconocido por su uso como material explosivo. Es una sustancia sólida, amarilla e inodora, que es relativamente estable en condiciones normales, pero puede detonarse mediante un fuerte impacto o calor. Este compuesto se ha utilizado ampliamente en aplicaciones militares e industriales debido a sus propiedades explosivas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El 2,4,6-trinitrotolueno se sintetiza mediante un proceso de nitración que implica tolueno. El proceso de nitración normalmente se produce en tres etapas:

Mononitración: El tolueno se nitra primero para formar mononitrotolueno utilizando una mezcla de ácido nítrico y ácido sulfúrico.

Dinitración: El mononitrotolueno se nitra aún más para formar dinitrotolueno.

Trinitración: Finalmente, el dinitrotolueno se somete a una tercera nitración para producir 2,4,6-trinitrotolueno.

Las condiciones de reacción implican mantener temperaturas específicas y utilizar ácidos concentrados para garantizar la nitración completa del tolueno.

Métodos de producción industrial

La producción industrial de 2,4,6-trinitrotolueno implica procesos de nitración a gran escala en instalaciones especializadas. El proceso está cuidadosamente controlado para gestionar la naturaleza exotérmica de las reacciones y garantizar la seguridad de la operación. El producto final se purifica mediante cristalización y otras técnicas de separación para obtener 2,4,6-trinitrotolueno de alta pureza.

Análisis De Reacciones Químicas

Tipos de reacciones

El 2,4,6-trinitrotolueno experimenta diversas reacciones químicas, que incluyen:

Reducción: Puede reducirse para formar diferentes aminas.

Oxidación: Puede oxidarse para formar varios productos de oxidación.

Sustitución: Puede sufrir reacciones de sustitución en las que los grupos nitro son reemplazados por otros grupos funcionales.

Reactivos y condiciones comunes

Reducción: Los agentes reductores comunes incluyen el gas hidrógeno en presencia de un catalizador o agentes reductores químicos como el hierro y el ácido clorhídrico.

Oxidación: Se utilizan agentes oxidantes como el permanganato de potasio o el ácido nítrico.

Sustitución: Se pueden utilizar varios reactivos dependiendo del producto de sustitución deseado.

Principales productos formados

Reducción: Aminas como la 2,4,6-triaminotolueno.

Oxidación: Varios productos de oxidación dependiendo del grado de oxidación.

Sustitución: Productos con diferentes grupos funcionales reemplazando los grupos nitro.

Aplicaciones Científicas De Investigación

El 2,4,6-trinitrotolueno tiene varias aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como material explosivo estándar para estudiar las reacciones y la cinética explosivas.

Biología: Se estudia por sus efectos toxicológicos en los organismos vivos y su impacto ambiental.

Medicina: Investigación sobre su posible uso en sistemas de administración de fármacos dirigidos debido a su capacidad de liberar energía al detonar.

Industria: Se utiliza en minería, construcción y demolición para explosiones controladas.

Mecanismo De Acción

El mecanismo de acción del 2,4,6-trinitrotolueno implica su capacidad de liberar una gran cantidad de energía al detonar. Los objetivos moleculares incluyen los grupos nitro, que experimentan una rápida descomposición para producir gases como nitrógeno, dióxido de carbono y vapor de agua. La rápida expansión de estos gases da como resultado una fuerza explosiva.

Comparación Con Compuestos Similares

Compuestos similares

- 2,4-dinitrotolueno

- 2,6-dinitrotolueno

- 1,3,5-trinitrobenceno

Comparación

El 2,4,6-trinitrotolueno es único debido a su disposición específica de grupos nitro en el anillo de tolueno, lo que le confiere un mayor poder explosivo en comparación con los compuestos de dinitrotolueno. También es más estable que otros compuestos trinitro como el 1,3,5-trinitrobenceno, lo que lo hace más seguro de manipular y almacenar.

Propiedades

Número CAS |

85631-91-0 |

|---|---|

Fórmula molecular |

C31H17N6Na3O9S4 |

Peso molecular |

814.7 g/mol |

Nombre IUPAC |

trisodium;4-[[4-[6-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-yl]-2-sulfonatophenyl]diazenyl]-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazole-3-carboxylate |

InChI |

InChI=1S/C31H20N6O9S4.3Na/c1-15-2-9-20-23(12-15)47-28(32-20)16-3-10-21-24(13-16)48-29(33-21)17-4-11-22(25(14-17)50(44,45)46)34-35-26-27(31(39)40)36-37(30(26)38)18-5-7-19(8-6-18)49(41,42)43;;;/h2-14,26H,1H3,(H,39,40)(H,41,42,43)(H,44,45,46);;;/q;3*+1/p-3 |

Clave InChI |

HRLVKRDNPLVQQM-UHFFFAOYSA-K |

SMILES canónico |

CC1=CC2=C(C=C1)N=C(S2)C3=CC4=C(C=C3)N=C(S4)C5=CC(=C(C=C5)N=NC6C(=NN(C6=O)C7=CC=C(C=C7)S(=O)(=O)[O-])C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.